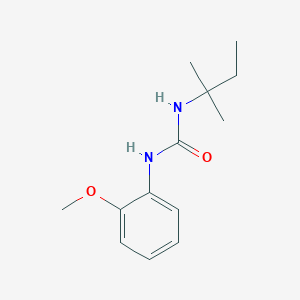![molecular formula C16H18N6O B5299732 N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide, commonly known as EPPI, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. The compound belongs to the class of isonicotinamide derivatives and has been found to possess significant pharmacological properties.
Mécanisme D'action
EPPI exerts its pharmacological effects by binding to specific target proteins and modulating their activity. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle progression. EPPI has also been found to inhibit histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EPPI has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells, leading to their death. EPPI has been found to possess anti-viral activity by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPPI is its ability to exhibit potent pharmacological effects at relatively low concentrations. The compound is also relatively easy to synthesize, making it an attractive candidate for further research. However, one of the limitations of EPPI is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on EPPI. One area of interest is the development of more potent derivatives of the compound that exhibit enhanced pharmacological properties. Another potential direction is the use of EPPI as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further research is also needed to explore the potential toxic effects of EPPI and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of EPPI involves a multi-step process that starts with the reaction of 5-ethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminomethylpyridine to yield the intermediate, which is subsequently reacted with isonicotinoyl chloride to form the final product, EPPI.
Applications De Recherche Scientifique
EPPI has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that the compound exhibits significant anti-inflammatory, anti-cancer, and anti-viral properties. EPPI has also been found to possess potent inhibitory activity against various enzymes, including cyclin-dependent kinases and histone deacetylases.
Propriétés
IUPAC Name |
N-[2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-2-13-11-15(22-14(21-13)5-8-20-22)18-9-10-19-16(23)12-3-6-17-7-4-12/h3-8,11,18H,2,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQEDIIKQJMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)NCCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)
![3-allyl-5-{4-[3-(2,5-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299666.png)



![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)

![4-[3-(2-methoxyphenoxy)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5299707.png)
![N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5299722.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
![2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5299737.png)

![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)